9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester

Lipid solubility Formulation Bioavailability

9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester (α-ESA ethyl ester, CAS 42021-86-3) is the neutral, lipid-soluble form of α‑eleostearic acid with the specific cis‑9,trans‑11,trans‑13 conjugated triene configuration. This unique geometry enables potent inhibition of multiple DNA polymerase and topoisomerase isoforms (IC50 ~5–20 µM), validated by structure‑activity relationship studies. Apoptosis induction via lipid peroxidation (EC50 20 µM in DLD‑1 cells) with up‑regulation of GADD45, p53, and PPARγ provides a reproducible probe for oxidative‑stress‑mediated death pathways. Negligible senolytic activity makes it an ideal negative control in senescence screens. Characteristic UV maxima (261, 270, 281 nm) support sensitive quantification. Select this well‑characterized probe to ensure assay reproducibility and avoid isomer‑dependent variability inherent to other CLnAs.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
Cat. No. B045173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester
Synonymsα-ESA ethyl ester; Ethyl α-eleostearate
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h7-12H,3-6,13-19H2,1-2H3/b8-7+,10-9+,12-11-
InChIKeyYVGCHYVFHLTZIM-CPIUXLSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester (α‑ESA ethyl ester): CAS 42021‑86‑3 Core Identity and Procurement Context


9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester (CAS 42021‑86‑3), also known as α‑eleostearic acid ethyl ester, is a conjugated polyunsaturated fatty acid ethyl ester that is a major component of tung oil (approximately 70% of total fatty acids) and bitter gourd seed oil (approximately 60% of total fatty acids) . This compound belongs to the conjugated linolenic acid (CLnA) family and is characterized by a conjugated triene system with the specific geometric configuration cis‑9, trans‑11, trans‑13 . As the ethyl ester derivative of α‑eleostearic acid, it represents a neutral, more lipid‑soluble form compared to the free carboxylic acid, a property that directly influences its handling, formulation, and biological distribution in experimental systems [1].

Why 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester Cannot Be Substituted by Other CLnA Isomers or Ester Derivatives Without Experimental Validation


The family of conjugated linolenic acids (CLnAs) comprises multiple geometric and positional isomers, each exhibiting distinct biological and physicochemical profiles. The specific cis‑9, trans‑11, trans‑13 configuration of α‑ESA confers unique structural dimensions (length <20 Å, width 8.13–9.24 Å) that enable optimal binding to the active‑site pockets of DNA polymerases and topoisomerases, making α‑ESA the most potent inhibitor among all fatty acids tested in this enzyme class [1]. Furthermore, esterification to the ethyl ester alters lipid solubility and neutral charge relative to the free acid , while differentiation from the corresponding methyl ester or from structurally similar isomers such as punicic acid (cis‑9, trans‑11, cis‑13) results in markedly different metabolic conversion rates to conjugated linoleic acid and divergent antioxidant efficacy in vivo [2]. Consequently, even compounds that share the same molecular formula cannot be assumed to perform equivalently; substitution without experimental validation risks introducing uncharacterized variables that compromise assay reproducibility and data comparability.

Quantitative Differentiation of 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester from Closest Analogs: Procurement‑Relevant Evidence


Enhanced Lipid Solubility of 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester Relative to the Free Acid Form

The ethyl ester derivative of α‑ESA (CAS 42021‑86‑3) is a neutral, more lipid‑soluble form compared to the free carboxylic acid (α‑ESA, CAS 506‑23‑0). This physicochemical distinction enables higher solubility in organic solvents such as ethanol (100 mg/mL), DMF (30 mg/mL), and DMSO (30 mg/mL) [1]. The free acid exhibits lower solubility in ethanol (30 mg/mL) under comparable conditions .

Lipid solubility Formulation Bioavailability

Potent Inhibition of DNA Polymerases and Topoisomerases by α‑ESA Ethyl Ester with Defined IC50 Range

9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester inhibits DNA polymerases (α, β, γ, Δ, ε) and topoisomerases (I and II) with IC50 values ranging from approximately 5 µM to 20 µM across different enzyme isoforms . In the foundational study of the free acid form, α‑ESA exhibited IC50 values of 10.7 µM (DNA polymerase α), 13.4 µM (DNA polymerase β), 10.6 µM (DNA polymerase γ), 14 µM (DNA polymerase Δ), 22 µM (DNA polymerase ε), 20 µM (topoisomerase I), and 5 µM (topoisomerase II) [1]. α‑ESA was identified as the strongest inhibitor among all fatty acids tested, outperforming non‑conjugated unsaturated fatty acids and other CLnA isomers [1].

DNA polymerase Topoisomerase Enzyme inhibition IC50

Apoptosis Induction in DLD‑1 Colon Cancer Cells via Lipid Peroxidation with Quantified EC50

In DLD‑1 human colon cancer cells supplemented with α‑ESA ethyl ester, apoptosis was induced via a lipid peroxidation‑dependent mechanism with an EC50 of 20 µM . This pro‑apoptotic activity is mechanistically linked to the conjugated triene structure, which sensitizes cells to oxidative stress.

Apoptosis Lipid peroxidation Colon cancer EC50

Weak Senolytic Activity of α‑ESA Ethyl Ester Differentiates It from More Potent Lipid Senolytics in SAR Screening

In a structure‑activity relationship (SAR) study screening polyunsaturated lipids for senolytic activity, α‑ESA ethyl ester (referred to as lipid 23) exhibited weak to no senolytic activity across the concentration ranges tested, in contrast to several other lipids that demonstrated robust senolytic effects [1].

Senolytic Senescence SAR Lipid

Validated Research and Industrial Application Scenarios for 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester


Enzymology: DNA Polymerase and Topoisomerase Inhibition Studies

The compound's defined IC50 range of ~5–20 µM against multiple DNA polymerase and topoisomerase isoforms makes it suitable as a reference inhibitor for enzymology studies. Researchers investigating DNA replication, repair, or topoisomerase‑targeted anticancer mechanisms can employ this compound to benchmark inhibitory activity or to probe enzyme active‑site geometry, given the established structure‑activity relationship linking the conjugated triene configuration to optimal binding pocket occupancy [1].

Cancer Cell Biology: Apoptosis and Ferroptosis Pathway Investigation

With a quantified EC50 of 20 µM for apoptosis induction in DLD‑1 cells via lipid peroxidation, this compound provides a reproducible chemical probe for studying oxidative‑stress‑mediated cell death pathways, including apoptosis and ferroptosis. Its established ability to up‑regulate GADD45, p53, and PPARγ in colon cancer cells offers additional mechanistic endpoints for pathway‑focused research .

Senescence Research: Negative Control for Senolytic Screening

The weak to no senolytic activity of α‑ESA ethyl ester in SAR screening positions it as a useful negative control in senescence research. Investigators developing or validating senolytic assays can use this compound to establish baseline activity thresholds and to confirm that observed senolytic effects are not due to nonspecific lipid‑induced cytotoxicity [2].

Analytical Chemistry: Lipid Standard for Chromatographic Method Development

The distinct UV absorption maxima at 261, 270, and 281 nm, characteristic of the conjugated triene chromophore, enable sensitive detection and quantification of this compound in HPLC and GC‑MS workflows. This property supports its use as a calibration standard for analyzing conjugated fatty acid content in plant oils, nutraceutical formulations, and biological samples .

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